molecular formula C8H5N3OS B1627474 Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one CAS No. 41814-44-2

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one

Cat. No.: B1627474
CAS No.: 41814-44-2
M. Wt: 191.21 g/mol
InChI Key: RZPKDNCGEMIECC-UHFFFAOYSA-N
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Description

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a benzene ring, a thiazole ring, and a triazole ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one typically involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence. One efficient method involves the reaction of o-bromo-arylisothiocyanates with aroylhydrazides in the presence of 1 mol% CuCl2·2H2O and 1 mol% 1,10-phenanthroline as catalysts, using water as the solvent . This method provides excellent overall yields and is considered convenient and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of water as a solvent and the relatively low catalyst loading make this method potentially scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one derivatives have shown promising antimicrobial properties. Research indicates that modifications to the compound can enhance its efficacy against bacteria and fungi. A study demonstrated that certain derivatives exhibited significant activity against strains like Staphylococcus aureus and Candida albicans, suggesting potential as a new class of antimicrobial agents .

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that specific this compound derivatives induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative was found to inhibit cell proliferation in breast cancer cell lines effectively .

1.3 Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. Compounds derived from it have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in various models of inflammation . This suggests a potential application in treating inflammatory diseases.

Materials Science

2.1 Organic Electronics

This compound is being explored for use in organic electronic devices due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can improve charge transport and device efficiency .

2.2 Polymer Chemistry

In polymer science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved performance in high-temperature applications .

Agricultural Applications

3.1 Pesticidal Activity

Recent studies have evaluated the pesticidal activity of this compound derivatives against various agricultural pests. Some derivatives have shown significant insecticidal effects against common pests such as aphids and beetles . This suggests potential use as a natural pesticide or in developing eco-friendly pest management strategies.

3.2 Plant Growth Regulation

Research has indicated that certain derivatives can act as plant growth regulators by modulating hormonal pathways in plants. This application could lead to enhanced crop yields and improved resistance to environmental stressors .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryAntimicrobial activity; anticancer properties; anti-inflammatory effects
Materials ScienceUse in organic electronics; polymer chemistry for enhanced properties
Agricultural ApplicationsPesticidal activity; plant growth regulation

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of synthesized derivatives of this compound against multiple bacterial strains. The results showed a significant reduction in bacterial growth compared to control groups .

Case Study 2: Organic Electronics

In a research project led by Johnson et al. (2021), this compound was incorporated into OLEDs resulting in a 30% increase in efficiency compared to conventional materials used in similar devices .

Mechanism of Action

The mechanism of action of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can be compared with other similar heterocyclic compounds, such as:

    Benzo[d][1,2,3]triazoles: These compounds also contain a triazole ring but differ in the position and type of fused rings.

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar thiazole-triazole fusion but differ in the arrangement of the rings.

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a nitrogen- and sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Notably, a convenient protocol involves the oxidation of a mercaptophenyl moiety to form the corresponding disulfide, followed by C-H bond functionalization that facilitates intramolecular ring closure. This method has been shown to yield high functional group tolerance and excellent yields .

Antitumor Activity

Research indicates that benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives exhibit significant antitumor properties. For instance:

  • Cell Lines Tested : Compounds have been evaluated against various human cancer cell lines including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) .
  • IC50 Values : Some derivatives demonstrated potent inhibitory activity with IC50 values as low as 0.048 µM against A549 cells. These compounds also induced apoptosis and caused cell cycle arrest at the G2/M phase by activating caspase 3 .

The mechanism of action primarily involves the inhibition of tubulin polymerization:

  • Binding Site : These compounds bind at the colchicine site of beta (β) tubulin, disrupting microtubule dynamics essential for cell division.
  • Caspase Activation : The activation of caspase pathways leads to programmed cell death in cancer cells .

3. Structure-Activity Relationships (SAR)

The biological activity of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives can be influenced by structural modifications:

Substituent Position Activity IC50 Value
MethylC′-3High0.054 µM
OCH₃C′-6Moderate0.246 µM
FC′-6Moderate0.243 µM

These results suggest that specific substitutions enhance the compound's affinity for tubulin and overall anticancer efficacy .

4. Other Biological Activities

In addition to antitumor effects, benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives have shown promise in other areas:

  • Antifungal Properties : Some derivatives act as effective fungicides against rice blast disease .
  • Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory activity which could be beneficial in treating inflammatory diseases .
  • Anticonvulsant Activity : There is evidence suggesting that some derivatives may serve as anticonvulsants .

5. Case Studies

Several studies have highlighted the therapeutic potential of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives:

  • Study on Lung Cancer : A series of synthesized compounds demonstrated significant cytotoxicity against A549 cells with a notable mechanism involving tubulin targeting .
  • Antifungal Applications : The commercial fungicide tricyclazole is a derivative that showcases the practical applications of this compound in agriculture .

Properties

IUPAC Name

2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPKDNCGEMIECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555674
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41814-44-2
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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